
4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol is an organic compound with the molecular formula C9H12N2O2 It is a derivative of indene, featuring amino groups at positions 4 and 7, and hydroxyl groups at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol typically involves multi-step organic reactions. One common method starts with the reduction of indene derivatives, followed by the introduction of amino groups through nucleophilic substitution reactions. The hydroxyl groups are then introduced via oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of indene derivatives, followed by amination and hydroxylation steps
化学反应分析
Types of Reactions
4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of diketones or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted indene derivatives.
科学研究应用
4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials, such as polymers and resins.
作用机制
The mechanism of action of 4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol involves its interaction with biological molecules. The amino groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The hydroxyl groups can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
相似化合物的比较
Similar Compounds
1,2-Indandiol: A similar compound with hydroxyl groups at positions 1 and 2 but lacking amino groups.
4,7-Diaminoindene: A compound with amino groups at positions 4 and 7 but lacking hydroxyl groups.
Uniqueness
4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
917805-21-1 |
|---|---|
分子式 |
C9H12N2O2 |
分子量 |
180.20 g/mol |
IUPAC 名称 |
4,7-diamino-2,3-dihydro-1H-indene-1,2-diol |
InChI |
InChI=1S/C9H12N2O2/c10-5-1-2-6(11)8-4(5)3-7(12)9(8)13/h1-2,7,9,12-13H,3,10-11H2 |
InChI 键 |
VVYSRNKXZJVMDB-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C2=C(C=CC(=C21)N)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


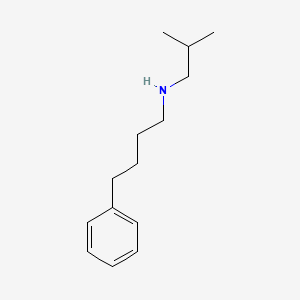
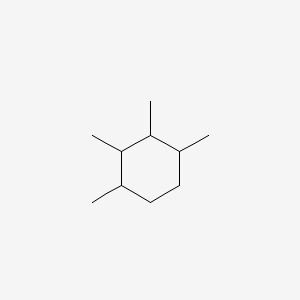
![4-Methyl-5h-pyrido[4,3-b]indol-3-amine](/img/structure/B14176782.png)
![1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14176787.png)
![N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine](/img/structure/B14176794.png)

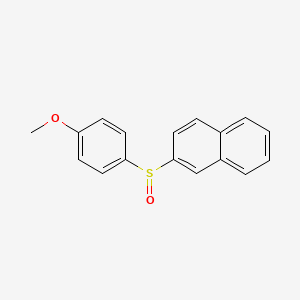
![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide](/img/structure/B14176809.png)
![3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline](/img/structure/B14176816.png)
![4-[4-(1,1-Diphenylprop-1-en-2-yl)phenyl]morpholine](/img/structure/B14176821.png)
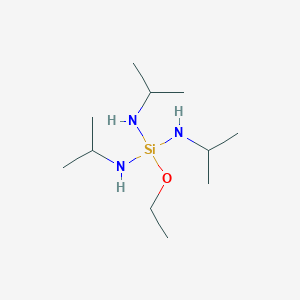
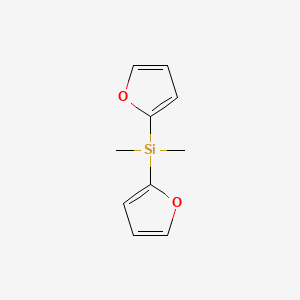

![2-[(4-Chlorophenoxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14176833.png)
